7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-2-amine
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Overview
Description
7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring. The presence of the propan-2-yl group at the 7th position and an amine group at the 2nd position further defines its chemical structure. Pyrazolo[1,5-a]pyrimidines are known for their significant biological and pharmacological activities, making them valuable in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-2-amine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method includes the reaction of 5-amino-3-methyl-1H-pyrazole with 2-chloro-4,6-dimethylpyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine group at the 2nd position can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific photophysical properties
Mechanism of Action
The mechanism of action of 7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
- 2-Phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Uniqueness
7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-2-amine is unique due to the presence of the propan-2-yl group, which can influence its biological activity and pharmacokinetic properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its overall efficacy in therapeutic applications .
Properties
Molecular Formula |
C9H12N4 |
---|---|
Molecular Weight |
176.22 g/mol |
IUPAC Name |
7-propan-2-ylpyrazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C9H12N4/c1-6(2)7-3-4-11-9-5-8(10)12-13(7)9/h3-6H,1-2H3,(H2,10,12) |
InChI Key |
MKSQGSWNFZPHDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=NC2=CC(=NN12)N |
Origin of Product |
United States |
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